An In-depth Technical Guide to the Spectroscopic Data of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
An In-depth Technical Guide to the Spectroscopic Data of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
Introduction
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione, also known as 2,3-epoxy-1,4-naphthoquinone, is a molecule of significant interest in organic synthesis and medicinal chemistry. As an epoxide derivative of 1,4-naphthoquinone, a core structure in many biologically active compounds, its characterization is crucial for researchers in drug development and materials science. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering both established experimental findings and predictive analysis based on established chemical principles. For researchers and scientists, this document serves as a practical reference for the synthesis, purification, and detailed spectroscopic identification of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione.
Molecular Structure and Key Features
The structure of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is characterized by a naphthalene core fused with an oxirene (epoxide) ring and bearing two ketone functionalities. This unique combination of a strained epoxide ring and a conjugated quinone system dictates its chemical reactivity and spectroscopic properties.
Caption: Chemical structure of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione.
Synthesis and Purification
The most common and direct route to synthesize 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is through the epoxidation of 1,4-naphthoquinone.[1] This reaction is typically carried out using an oxidizing agent in a suitable solvent.
Experimental Protocol: Epoxidation of 1,4-Naphthoquinone[1]
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Dissolution: Dissolve 1,4-naphthoquinone (e.g., 0.91 g, 5.8 mmol) in ethanol (10 mL) in a boiling tube by heating in a water bath until all the solid dissolves.
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Preparation of Oxidizing Agent: In a separate boiling tube, prepare a solution of sodium carbonate (0.2 g) in distilled water (5 mL) and add cold 30% hydrogen peroxide (2 mL).
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Reaction Initiation: Briefly cool the 1,4-naphthoquinone solution under a cold tap until slight crystallization begins. Then, add the hydrogen peroxide solution in one portion.
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Precipitation: Swirl the reaction mixture and cool it in an ice-water bath to facilitate the precipitation of the white solid product.
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Isolation and Washing: Isolate the solid product by vacuum filtration and wash it with cold water (3 x 10 mL).
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Drying: Dry the product at the pump to yield 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione as white crystals.
For optimal results, it is recommended to purify the starting 1,4-naphthoquinone by column chromatography on silica gel using chloroform as the eluent.[1]
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is expected to show signals corresponding to the aromatic protons of the naphthalene ring system and the protons on the epoxide ring.
Predicted and Experimental ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.97–7.94 | m | 2H | Ar-H | [1] |
| 7.75–7.73 | m | 2H | Ar-H | [1] |
| 4.00 | s | 2H | Epoxide C-H | [1] |
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the carbonyl groups. The singlet at 4.00 ppm is characteristic of the two equivalent protons on the epoxide ring.
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Predicted and Experimental ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 190.68 | C=O | [1] |
| 134.67 | Ar-C | [1] |
| 131.69 | Ar-C | [1] |
| 127.16 | Ar-C | [1] |
| 55.24 | Epoxide C-H | [1] |
The carbonyl carbons appear significantly downfield, as expected. The signal at 55.24 ppm is characteristic of the carbon atoms in the epoxide ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is expected to be dominated by the strong absorption of the carbonyl groups and to show characteristic bands for the epoxide ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | C=O stretching (quinone) |
| ~1250 | Strong | C-O stretching (epoxide, asymmetric) |
| ~810-950 | Medium-Strong | C-O stretching (epoxide, symmetric) |
| ~3000-3100 | Medium | Ar C-H stretching |
| ~1600 | Medium | C=C stretching (aromatic) |
The exact position of the carbonyl stretch can be influenced by the conjugation and ring strain. The characteristic epoxide ring vibrations are crucial for confirming the presence of the oxirene ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Mass Spectrometry Data
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LCMS-ESI (m/z): 174 [M-H]⁻[1]
This corresponds to the deprotonated molecule, confirming the molecular weight of 174 g/mol .
Predicted Fragmentation Pattern
Electron impact (EI) or high-energy collision-induced dissociation (CID) would likely lead to the following fragmentation pathways:
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Loss of CO: A common fragmentation for quinones, leading to a fragment ion at m/z 146.
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Ring-opening of the epoxide: Followed by rearrangements and further fragmentation.
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Retro-Diels-Alder reaction: If applicable to the fragmented ions.
The study of fragmentation patterns of similar compounds, such as aurone epoxides, shows well-defined fragmentation that can aid in structural confirmation.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is expected to be similar to that of its precursor, 1,4-naphthoquinone, but with some shifts due to the presence of the epoxide ring.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| ~250 nm | High | π → π* transition of the aromatic system |
| ~330 nm | Lower | n → π* transition of the carbonyl groups |
The absorption spectrum of 1,4-naphthoquinone in ethanol shows a strong absorption at 246 nm (ε = 21300) and a weaker one around 330 nm.[4] The introduction of the epoxide ring may cause a slight hypsochromic (blue) or bathochromic (red) shift in these absorptions.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione.
Conclusion
The comprehensive spectroscopic analysis of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected and experimentally determined spectroscopic data, leveraging ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis techniques. The provided synthesis and purification protocols, coupled with the detailed spectral interpretations, offer a robust framework for researchers working with this important chemical entity. By combining the predictive power of spectroscopic theory with available experimental data, this guide serves as a valuable resource for the scientific community, particularly those in the fields of synthetic chemistry and drug discovery.
References
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 23(12), 5367-5369.
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ResearchGate. (n.d.). IR spectra of quinones: (a) 2-methoxy p-quinone and (b) 3methoxy o-quinone. Retrieved from [Link]
- de Oliveira, V. G., de Almeida, M. V., & de Souza, G. G. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(12), 1611-1618.
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ResearchGate. (n.d.). Theoretical UV-Vis absorption spectra of 1,4-naphthoquinone computed for vacuum using TDDFT, B3LYP/6-311++G(d,p). Retrieved from [Link]
- ACS Publications. (2018). Asymmetric Epoxidation of 1,4-Naphthoquinones Catalyzed by Guanidine–Urea Bifunctional Organocatalyst. Organic Letters, 20(10), 3054-3058.
- RSC Publishing. (2018). Synthesis of 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones via photoisomerization reaction. RSC Advances, 8(25), 13936-13940.
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PhotochemCAD. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of 2,3-dihydronaphtho[2,3-d][5][6]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][5][6]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro. Retrieved from [Link]
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OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxy-1,4-naphthoquinone. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of quinones during the oxidation of Irganox 1330. Retrieved from [Link]
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NASA Technical Reports Server. (1972). The electron-impact promoted fragmentation of aurone epoxides. Retrieved from [Link]
- NIH. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Molecular Sciences, 11(1), 224-234.
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CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
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ResearchGate. (2016). 1,4-Naphthoquinone. Retrieved from [Link]
- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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Mol-Instincts. (n.d.). 1a-methyl-1a,2a,3,6,6a,7a-hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione. Retrieved from [Link]
